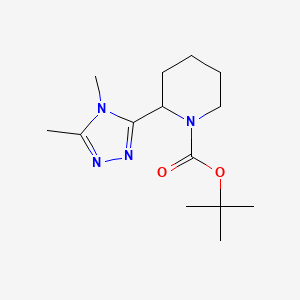
N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine (N,3-DMPT) is a novel drug-like molecule that has recently been developed as a potential therapeutic agent for a variety of conditions. N,3-DMPT has been studied for its ability to interact with a range of biological targets, including enzymes, receptors, and transporters, and has been shown to possess a variety of pharmacological activities. N,3-DMPT is a promising drug candidate for a number of indications, including cancer, inflammation, and neurological disorders.
Mechanism of Action
The exact mechanism of action of N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine is not yet fully understood. However, it is believed to interact with a range of biological targets, including enzymes, receptors, and transporters. N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine has been shown to modulate the activity of several enzymes, including cyclooxygenase-2 (COX-2), and to inhibit the activity of the enzyme phospholipase A2 (PLA2). In addition, N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine has been shown to interact with a variety of receptors, including serotonin, dopamine, and opioid receptors.
Biochemical and Physiological Effects
N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine has been found to possess a variety of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. In addition, N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine has been shown to modulate the activity of several enzymes, including cyclooxygenase-2 (COX-2), and to inhibit the activity of the enzyme phospholipase A2 (PLA2). In preclinical studies, N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine has been found to possess anti-tumor activity and to reduce inflammation in a variety of models. In addition, N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine has been found to possess neuroprotective properties, including the ability to protect neurons from oxidative stress.
Advantages and Limitations for Lab Experiments
N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine is a promising drug candidate for a number of indications, and has been studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and neurological disorders. The advantages of using N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine in laboratory experiments include its ability to interact with a range of biological targets, its pharmacological activities, and its ability to modulate the activity of several enzymes. However, there are some limitations to using N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine in laboratory experiments, including the lack of information regarding its mechanism of action and the potential for toxicity in certain models.
Future Directions
The potential therapeutic applications of N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine are still being explored and there are a number of future directions that can be taken. These include further research into the mechanism of action of N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine, the development of novel formulations and delivery systems, and the identification of new therapeutic targets. In addition, further studies are needed to evaluate the safety and efficacy of N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine in clinical trials. Finally, future research should focus on the development of new analogues of N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine with improved pharmacological properties.
Synthesis Methods
N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine can be synthesized using a variety of methods. The most common method involves the reaction of 3-methanesulfonylazetidin-1-yl-N,3-dimethyl-N-(1-phenylthiocarbonyl)-1,2,4-thiadiazol-5-amine (MST) with an appropriate base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide at room temperature. The product is then purified by column chromatography or recrystallization.
Scientific Research Applications
N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine has been studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and neurological disorders. In particular, preclinical studies have demonstrated that N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine has anti-inflammatory, anti-cancer, and neuroprotective properties. In addition, N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine has been shown to modulate the activity of several enzymes, including cyclooxygenase-2 (COX-2), and to inhibit the activity of the enzyme phospholipase A2 (PLA2).
properties
IUPAC Name |
N-(1-benzylsulfonylazetidin-3-yl)-N,3-dimethyl-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S2/c1-11-15-14(21-16-11)17(2)13-8-18(9-13)22(19,20)10-12-6-4-3-5-7-12/h3-7,13H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAPIUJGJGWANT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N(C)C2CN(C2)S(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)pyridine](/img/structure/B6457825.png)
![6-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine](/img/structure/B6457826.png)
![4-(difluoromethyl)-2-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457827.png)


![4-(difluoromethyl)-2-methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457856.png)
![N-methyl-N-[1-(4-methylpyrimidin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide](/img/structure/B6457859.png)
![methyl 2-(5-{[(tert-butoxy)carbonyl]amino}-2-oxo-1,2-dihydropyridin-1-yl)acetate](/img/structure/B6457864.png)
![7-methyl-6-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine](/img/structure/B6457866.png)

![N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide](/img/structure/B6457877.png)
![2-methyl-4-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B6457879.png)
![N-methyl-N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrrolidin-3-yl}-1-phenylmethanesulfonamide](/img/structure/B6457894.png)
![4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B6457902.png)